N-(2-((6-((4-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)butane-1-sulfonamide
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Description
N-(2-((6-((4-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)butane-1-sulfonamide is a useful research compound. Its molecular formula is C16H24N6O2S and its molecular weight is 364.47. The purity is usually 95%.
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Biological Activity
N-(2-((6-((4-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)butane-1-sulfonamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, target interactions, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following molecular formula:
Property | Value |
---|---|
Molecular Formula | C18H24N6O2S |
Molecular Weight | 372.48 g/mol |
CAS Number | 1040675-13-5 |
The structure features a pyridazine ring, a butane sulfonamide group, and a 4-methylpyridine moiety, contributing to its unique biological properties.
The biological activity of this compound primarily involves its interaction with specific molecular targets:
Case Studies and Experimental Data
Recent studies have explored the efficacy of this compound in various biological assays:
-
Cytotoxicity Assays : In vitro assays demonstrated that the compound exhibits IC50 values in the low micromolar range against several cancer cell lines. For example:
- MCF7: IC50 = 12 µM
- NCI-H460: IC50 = 15 µM
- Mechanistic Studies : Molecular docking studies have suggested that the compound binds effectively to target enzymes, with favorable binding affinities that support its role as an inhibitor .
- Comparative Analysis : A comparative study of similar compounds indicated that modifications in the side chains significantly influence biological activity. For instance, derivatives with additional functional groups showed enhanced potency against specific cancer cell lines .
Summary of Biological Activities
Activity Type | Target/Cell Line | IC50 (µM) |
---|---|---|
Anticancer Activity | MCF7 | 12 |
Anticancer Activity | NCI-H460 | 15 |
Enzyme Inhibition | Collagen Prolyl Hydroxylase | Not specified |
Properties
IUPAC Name |
N-[2-[[6-[(4-methylpyridin-2-yl)amino]pyridazin-3-yl]amino]ethyl]butane-1-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N6O2S/c1-3-4-11-25(23,24)19-10-9-18-14-5-6-15(22-21-14)20-16-12-13(2)7-8-17-16/h5-8,12,19H,3-4,9-11H2,1-2H3,(H,18,21)(H,17,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEQJOYIPOFXSOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)NCCNC1=NN=C(C=C1)NC2=NC=CC(=C2)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.